![molecular formula C15H16N2O2 B1319830 N-(5-Amino-2-methylphenyl)-3-methoxybenzamide CAS No. 926218-38-4](/img/structure/B1319830.png)
N-(5-Amino-2-methylphenyl)-3-methoxybenzamide
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Description
N-(5-Amino-2-methylphenyl)-3-methoxybenzamide (AMMB) is a synthetic compound that has been used in scientific research for various applications, including as a fluorescent probe, an inhibitor of enzymes, and a drug delivery vehicle. AMMB is a derivative of the parent compound benzamide, and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-Amino-2-methylphenyl)-3-methoxybenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been studied extensively. These studies involve the synthesis of the compound, followed by characterization using NMR, elemental analysis, and X-ray crystallography. Intermolecular interactions like dimerization and crystal packing significantly influence the molecular geometry, especially the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Radiosynthesis and Imaging
Radiosynthesis techniques have been applied to similar compounds for potential use in positron emission tomography (PET) and gamma-emission tomography. These methods involve radiolabeling the compound, often in specific positions, to track its distribution and interaction in biological systems (Terrière et al., 1997); (Mertens et al., 1994).
Antiviral Activity
N-Phenylbenzamide derivatives, which include compounds similar to N-(5-Amino-2-methylphenyl)-3-methoxybenzamide, have shown promising antiviral activities. Specifically, some derivatives have been effective against Enterovirus 71 (EV 71), suggesting potential therapeutic applications in antiviral drug development (Ji et al., 2013).
Antimicrobial and Antioxidant Activities
Some benzamide derivatives have been studied for their antimicrobial and antioxidant activities. These compounds exhibit significant therapeutic potential against bacterial and fungal infections (Desai et al., 2013); (Yang et al., 2015).
Electrochemical Properties and Antioxidant Activity
The electrochemical properties of amino-substituted benzamides, which are structurally similar to N-(5-Amino-2-methylphenyl)-3-methoxybenzamide, have been investigated. These studies provide insights into their antioxidant activities and potential applications as radical scavengers (Jovanović et al., 2020).
Psychotropic and Neurotropic Properties
Research on derivatives of benzamide has explored their psycho- and neurotropic properties, indicating potential applications in the treatment of various neurological and psychological conditions (Podolsky et al., 2017).
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-7-12(16)9-14(10)17-15(18)11-4-3-5-13(8-11)19-2/h3-9H,16H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUPUMYGWWCCLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250898 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-3-methoxybenzamide | |
CAS RN |
926218-38-4 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)-3-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926218-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Amino-2-methylphenyl)-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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